molecular formula C38H70O4Si2 B2759269 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol CAS No. 152517-44-7

4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol

Cat. No.: B2759269
CAS No.: 152517-44-7
M. Wt: 647.144
InChI Key: VIQGGYZFTMULIY-LVMQTPCQSA-N
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Description

4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol is a useful research compound. Its molecular formula is C38H70O4Si2 and its molecular weight is 647.144. The purity is usually 95%.
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Biological Activity

The compound 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol (CAS: 413571-27-4) is a complex organic molecule with potential biological activity. This article provides a detailed examination of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C38H68O5Si2C_{38}H_{68}O_5Si_2, and it has a molecular weight of 661.13 g/mol. The compound features multiple functional groups that contribute to its biological activity, including silyl ethers and various stereocenters that may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of compounds structurally related to the target compound. For instance, research on similar molecules has shown significant antiproliferative effects against various cancer cell lines:

  • MCF-7 Breast Cancer Cells : Compounds with similar structural motifs exhibited IC50 values as low as 8 nM, indicating potent activity against breast cancer cells .
CompoundIC50 (nM)Target Cell Line
Compound 7s8MCF-7
Combretastatin A-4ComparableMCF-7

These findings suggest that the target compound may also exhibit similar anticancer effects due to its structural characteristics.

The mechanism by which such compounds exert their anticancer effects often involves:

  • Tubulin Interaction : Many compounds similar to the target have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This is crucial for preventing cancer cell proliferation .
  • Selective Estrogen Receptor Modulation (SERM) : Some derivatives act as SERMs, influencing estrogen receptor pathways which are vital in hormone-sensitive cancers .

Antioxidant Activity

In addition to anticancer properties, the compound's structural features suggest potential antioxidant activity. Research on related compounds indicates that they can significantly inhibit lipid oxidation in brain homogenates:

CompoundActivity TypeModel System
Compound AAntioxidantBrain Homogenates

This suggests that the target compound may also possess protective effects against oxidative stress.

Antimicrobial Activity

The antimicrobial properties of structurally similar compounds have been evaluated with promising results:

  • Compounds exhibiting antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa have shown minimum inhibitory concentrations (MICs) ranging from 16–32 µg/mL .

Case Study 1: Antiproliferative Effects

A study investigated a series of azetidinone derivatives structurally related to our target compound. The findings indicated significant antiproliferative activity in MCF-7 cells, with further analysis revealing minimal cytotoxicity towards non-cancerous cell lines . This highlights the potential therapeutic window for compounds derived from or related to our target molecule.

Case Study 2: Stability and Metabolism

Research on similar β-lactam compounds demonstrated stability across various pH levels and in plasma, with half-lives exceeding 24 hours. Such stability is crucial for therapeutic applications as it suggests prolonged action and reduced frequency of dosing .

Properties

IUPAC Name

4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70O4Si2/c1-27-30(25-31(41-43(12,13)35(3,4)5)26-34(27)42-44(14,15)36(6,7)8)19-18-29-17-16-22-38(11)32(20-21-33(29)38)28(2)40-24-23-37(9,10)39/h18-19,28,31-34,39H,1,16-17,20-26H2,2-15H3/b29-18+,30-19-/t28-,31+,32+,33-,34-,38+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQGGYZFTMULIY-LVMQTPCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)OCCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)OCCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70O4Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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